

# Technical Guide: Spectroscopic Analysis of 3-(3-Methylphenoxy)aniline

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## Compound of Interest

Compound Name: 3-(3-Methylphenoxy)aniline

CAS No.: 116289-59-9

Cat. No.: B046502

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## Executive Summary & Structural Logic

In drug development, the diaryl ether motif is a privileged scaffold, often serving as the hinge-binding region in kinase inhibitors. **3-(3-Methylphenoxy)aniline** consists of two meta-substituted benzene rings linked by an ether oxygen.

- Ring A (Aniline): Electron-rich due to the amino (-NH<sub>2</sub>) and alkoxy (-OR) groups.
- Ring B (Toluene): Moderately electron-rich due to the methyl (-CH<sub>3</sub>) group.
- Linker: The ether oxygen acts as a conformational pivot and an electron donor to both rings, significantly shielding ortho/para protons in NMR.

This guide details the spectroscopic signature required to validate the identity and purity of this compound, distinguishing it from regioisomers (e.g., 4-phenoxy derivatives) and starting materials.

## Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. The ether linkage is the primary site of fragmentation under high-energy conditions.

## Ionization & Molecular Ion

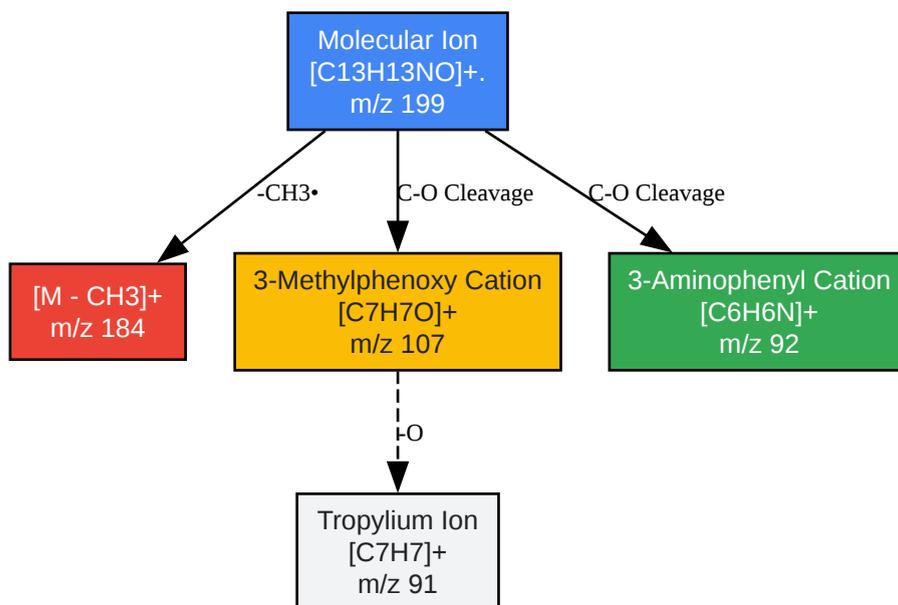
- Method: GC-MS (Electron Impact, 70 eV) or LC-MS (ESI+).
- Molecular Ion ( ): Observed at m/z 199.1.
- Base Peak: Typically the molecular ion or the tropylium derivative, depending on ionization energy.

## Fragmentation Pathway (EI)

Under Electron Impact (EI), the molecule undergoes characteristic cleavage at the ether bond.

- Loss of Methyl Radical: ( ).
- Ether Cleavage (Path A): Formation of the 3-methylphenoxy cation ( ) or the 3-aminophenyl cation ( ).
- Rearrangement: Formation of the tropylium ion ( ) is common for tolyl-containing fragments.

## Visualization: MS Fragmentation Logic



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Figure 1: Proposed fragmentation pathway under Electron Impact (EI) ionization.

## Infrared Spectroscopy (FT-IR)

IR analysis confirms the presence of the primary amine and the ether linkage while ruling out carbonyl impurities (e.g., from unreduced nitro intermediates).

## Key Diagnostic Bands

Functional Group	Frequency ( )	Intensity	Assignment
Primary Amine	3440 & 3360	Medium	N-H stretching (Asym & Sym). Distinct doublet confirms .
Aromatic C-H	3030 - 3060	Weak	C-H stretching.
Aliphatic C-H	2920 - 2860	Weak	C-H stretching (Methyl group).
Aromatic Ring	1590, 1490	Strong	C=C ring skeletal vibrations.
Ether Linkage	1240 - 1260	Strong	C-O-C asymmetric stretch (Aryl-O-Aryl).
C-N Stretch	1280 - 1300	Medium	stretch.

## Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation. The symmetry of the meta-substitution patterns creates a complex but resolvable splitting pattern.

### **H NMR Data (300 MHz, CDCl )**

The spectrum is characterized by two distinct aromatic regions and an upfield methyl singlet.

Position	(ppm)	Multiplicity	Integration	Assignment Logic
-NH	3.65	br s	2H	Broad singlet, exchangeable with D O.
-CH	2.32	s	3H	Characteristic benzylic methyl on tolyl ring.
H-2	6.25	t/dd	1H	Ortho to both NH and OR (most shielded).
H-4, H-6	6.35 - 6.45	m	2H	Ortho to NH or OR; shielded by electron donors.
H-2'	6.75	s/d	1H	Isolated proton between Methyl and OR on Ring B.
H-6', H-4'	6.80 - 6.90	m	2H	Ortho/Para to Methyl on Ring B.
H-5	7.05	t	1H	Meta to NH /OR on Ring A (pseudo-triplet).
H-5'	7.18	t	1H	Meta to Me/OR on Ring B (downfield vs H-5).

## C NMR Data (75 MHz, CDCl<sub>3</sub>)

Key diagnostic carbons include the ipso-carbons attached to heteroatoms.

- Aliphatic:

21.4 (CH

).

- Aromatic C-O:

158.5 (Ring A), 157.2 (Ring B).

- Aromatic C-N:

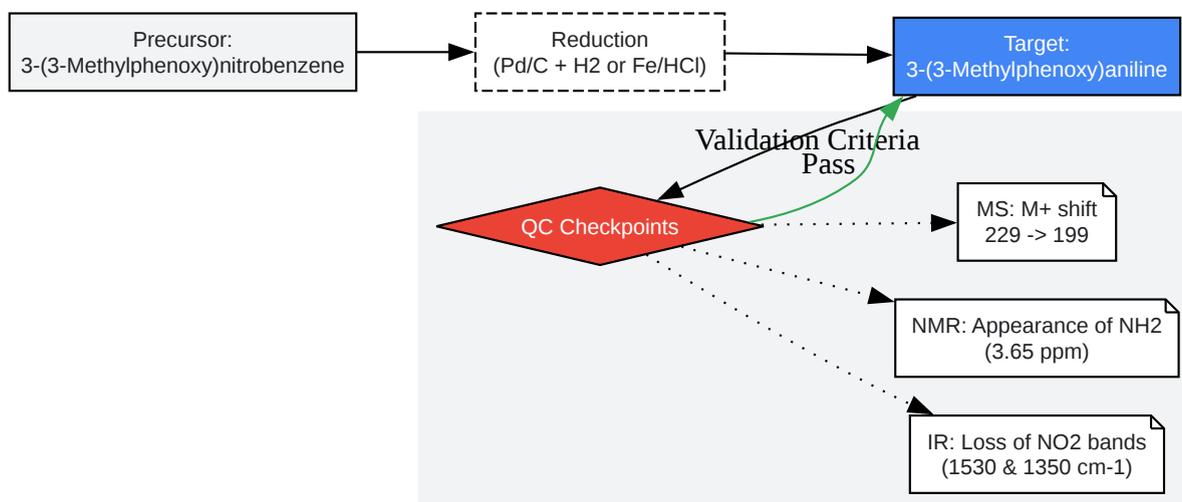
148.0.

- Aromatic CH: Clusters at 103.5, 107.8, 110.5 (Ring A, shielded) and 114.0, 118.5, 123.0, 129.5 (Ring B).

## Synthesis Validation Workflow

To ensure the integrity of the final product, researchers must validate the complete reduction of the nitro-precursor and the absence of starting phenols.

## Process Control Diagram



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Figure 2: Quality control workflow for validating the reduction of the nitro-intermediate.

## References

- PubChem. (2023). Compound Summary: 3-(3-Methylphenoxy)benzenamine (CAS 116289-59-9). National Library of Medicine. [[Link](#)]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Authoritative text for general aniline/ether shift assignments).
- NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-Phenoxyaniline derivatives. [[Link](#)]

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## Sources

- 1. 4-(p-Tolyloxy)aniline | C13H13NO | CID 94519 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [spectrabase.com](https://spectrabase.com) [[spectrabase.com](https://spectrabase.com)]
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